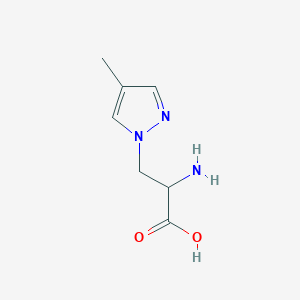

Acide 2-amino-3-(4-méthyl-1H-pyrazol-1-yl)propanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazole derivatives are a type of heterocyclic compound that have been widely studied due to their diverse pharmacological effects . They have a nitrogen-based hetero-aromatic ring structure, which makes them a remarkable scaffold for the synthesis and development of many promising drugs .

Molecular Structure Analysis

Pyrazole derivatives have a five-membered ring structure with two nitrogen atoms . The exact molecular structure can vary depending on the specific pyrazole derivative .Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including oxidation and reduction . The specific reactions can depend on the particular pyrazole derivative .Physical and Chemical Properties Analysis

Pyrazole derivatives are generally soluble in water and other polar solvents . Their physical and chemical properties can vary depending on their specific structure .Applications De Recherche Scientifique

- Des chercheurs ont synthétisé des dérivés de 1,3-diazole (imidazole) présentant des propriétés antibactériennes et antimycobactériennes. Par exemple, des composés tels que le 6-(4-phényl substitué)-2-(3,5-diméthyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole ont montré une activité antituberculeuse puissante contre les souches de Mycobacterium tuberculosis .

- Les dérivés de l'imidazole ont été étudiés pour leurs propriétés antileishmaniennes et antimalariennes. Le composé 13, en particulier, a démontré une activité antipromastigote in vitro significative contre les parasites Leishmania .

- Des chercheurs ont effectué des simulations moléculaires pour comprendre les schémas de liaison des dérivés de l'imidazole. Par exemple, le composé 13 a montré des interactions favorables dans le site actif de LmPTR1, une cible potentielle pour les médicaments antiparasitaires .

Activité antibactérienne et antimycobactérienne

Effets antiparasitaires et antiprotozoaires

Études de simulation moléculaire

En résumé, bien que les recherches directes sur l'acide 2-amino-3-(4-méthyl-1H-pyrazol-1-yl)propanoïque soient limitées, sa classe plus large - les dérivés de l'imidazole - est prometteuse dans divers domaines thérapeutiques. Des recherches supplémentaires sont nécessaires pour libérer tout son potentiel dans le développement de médicaments et la gestion des maladies. 🌟

Mécanisme D'action

Target of Action

It’s worth noting that compounds with a pyrazole nucleus have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Pyrazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with its targets leading to a variety of cellular changes.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

The wide range of biological activities associated with pyrazole derivatives suggests that the compound’s action could result in a variety of molecular and cellular effects.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Pyrazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence the reactivity of the compound and potentially impact its biological activities .

Cellular Effects

Preliminary studies suggest that pyrazole derivatives may have diverse pharmacological effects, including antileishmanial and antimalarial activities . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of pyrazole derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of 2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid in animal models have not been extensively studied. It is known that the effects of pyrazole derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Pyrazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that pyrazole derivatives can interact with various transporters or binding proteins, potentially affecting the compound’s localization or accumulation .

Subcellular Localization

It is known that pyrazole derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-amino-3-(4-methylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5-2-9-10(3-5)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRHDPPYXAWPOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2536457.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2536465.png)

![N-(5-(4-fluorobenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2536466.png)

![N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2536471.png)

![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid](/img/structure/B2536473.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidine](/img/structure/B2536474.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide](/img/structure/B2536475.png)